molecular formula C7H9BrN2O2S B3072697 N-(4-Bromo-3-methylphenyl)aminosulfonamide CAS No. 1016840-61-1

N-(4-Bromo-3-methylphenyl)aminosulfonamide

Cat. No.: B3072697
CAS No.: 1016840-61-1
M. Wt: 265.13 g/mol
InChI Key: ISMUYKBEPHUEGF-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-methylphenyl)aminosulfonamide is an organosulfur compound with the molecular formula C7H9BrN2O2S. This compound is characterized by the presence of a bromine atom, a methyl group, and an aminosulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of N-(4-Bromo-3-methylphenyl)aminosulfonamide is currently unknown. This compound is a derivative of benzamide, which has been studied for its potential interactions with various biological targets . .

Mode of Action

It’s known that benzamide derivatives can participate in various chemical reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in the target molecules, affecting their function.

Biochemical Analysis

Biochemical Properties

N-(4-Bromo-3-methylphenyl)aminosulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit or activate certain signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in altered cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It may bind to specific enzymes or proteins, leading to inhibition or activation of their activity. This binding can result in changes in gene expression and subsequent cellular responses. The compound’s effects are mediated through various molecular interactions, including enzyme inhibition, activation, and modulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can result in significant changes in cellular function. Threshold effects have been observed, where a certain dosage level is required to elicit a response. At high doses, the compound may exhibit toxic or adverse effects, including cell death and tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized by specific enzymes, leading to the formation of metabolites that can further interact with cellular processes. These interactions can result in changes in metabolic activity and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s availability and effectiveness in different cellular compartments and tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-methylphenyl)aminosulfonamide typically involves the reaction of 4-bromo-3-methylaniline with sulfonamide reagents under controlled conditions. One common method involves the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-methylphenyl)aminosulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Bromo-3-methylphenyl)aminosulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide
  • N-(4-Bromo-3-methylphenyl)aminosulfonamide derivatives

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets .

Properties

IUPAC Name

1-bromo-2-methyl-4-(sulfamoylamino)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2S/c1-5-4-6(2-3-7(5)8)10-13(9,11)12/h2-4,10H,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMUYKBEPHUEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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